
(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyoxetane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a tert-butyl group and a hydroxyoxetane moiety. This can be achieved through Friedel-Crafts alkylation for the tert-butyl group and subsequent functionalization to introduce the hydroxyoxetane group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This involves reacting the substituted phenyl ring with a boronic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptation of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow processes, use of more efficient catalysts, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the oxetane ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under suitable conditions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyoxetane group.
Reduction Products: Boranes or other reduced boron compounds.
Substitution Products: Various substituted phenyl derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The boronic acid group can act as a ligand in catalytic systems, facilitating various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound can be used in the design of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Biological Probes: It can be used to develop probes for detecting specific biomolecules due to its ability to form reversible covalent bonds with diols.
Industry:
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a catalyst or biological probe. The tert-butyl and hydroxyoxetane groups may influence the compound’s reactivity and binding affinity through steric and electronic effects.
Comparaison Avec Des Composés Similaires
tert-Butyl N-Hydroxycarbamate: Similar in having a tert-butyl group and a hydroxy functional group.
1-Boc-4-AP: Contains a tert-butyl group and is used in the synthesis of pharmaceuticals.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in drug synthesis.
Uniqueness:
Functional Groups: The combination of a boronic acid group with a hydroxyoxetane and tert-butyl group is unique, providing distinct reactivity and applications.
Applications: Its use in both organic synthesis and biological applications sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H19BO4 |
|---|---|
Poids moléculaire |
250.10 g/mol |
Nom IUPAC |
[3-tert-butyl-5-(3-hydroxyoxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BO4/c1-12(2,3)9-4-10(13(15)7-18-8-13)6-11(5-9)14(16)17/h4-6,15-17H,7-8H2,1-3H3 |
Clé InChI |
CHHZLWSYXKTLCV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(C)(C)C)C2(COC2)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


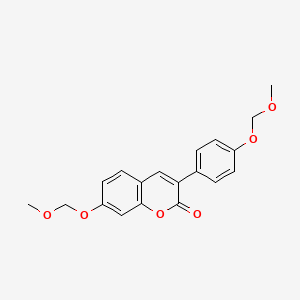
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)

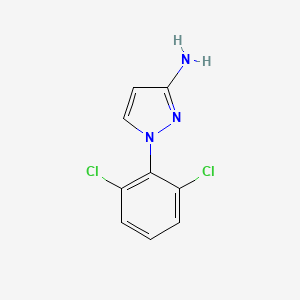
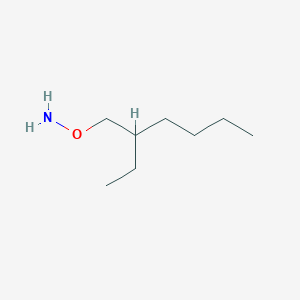

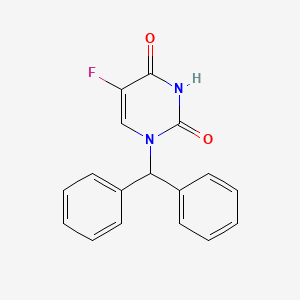

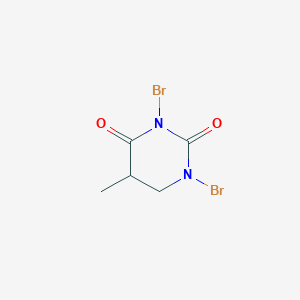
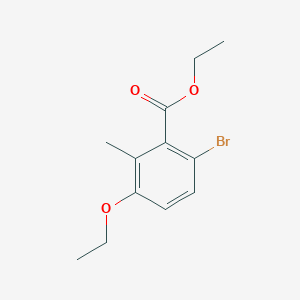
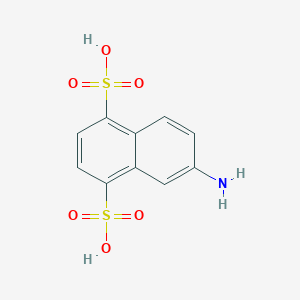
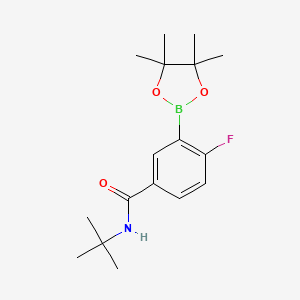
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
